molecular formula C20H20N4O2S3 B2808534 N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-50-7

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2808534
CAS No.: 476355-50-7
M. Wt: 444.59
InChI Key: ZFLWXEAJZNQLOC-UHFFFAOYSA-N
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Description

“N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

1. Applications in Organic Electronics

The compound has been explored for its potential in the field of organic electronics, particularly in the development of non-fullerene electron acceptors for solution-processable bulk-heterojunction solar cells. A study by Patil et al. (2015) highlighted the use of a related compound, designed with dibenzosilole and 1,3-indanedione building blocks, which demonstrated promising power conversion efficiency in solar cells (Patil et al., 2015).

2. Extraction of Radioactive Elements

Research by Hudson et al. (2006) investigated hydrophobic, tridentate nitrogen heterocyclic reagents similar to the subject compound for the selective extraction of americium(III) from europium(III) in nitric acid, which is relevant in nuclear waste management (Hudson et al., 2006).

3. Antimicrobial and Anticancer Properties

A study by Tang et al. (2012) synthesized a thiophene-derived amido bis-nitrogen mustard and evaluated its antimicrobial and anticancer activities. The compound showed effectiveness against various carcinoma cell lines, including prostatic carcinoma (PC-3) and breast carcinoma (MCF-7) (Tang et al., 2012).

4. Heterocyclic Synthesis

Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , in the synthesis of various heterocyclic compounds such as pyrazoles and pyrimidines (Mohareb et al., 2004).

5. Crystallography and Supramolecular Chemistry

Research conducted by Sagar et al. (2018) synthesized N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to the subject compound, and examined their crystal structures and modes of supramolecular aggregation (Sagar et al., 2018).

6. Electro-Optical Properties

A study by Palai et al. (2014) involved the synthesis of fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles like thiophene. These polymers exhibited interesting electro-optical properties relevant to material science applications (Palai et al., 2014).

7. Synthesis and Physicochemical Properties

Vasu et al. (2004) focused on the synthesis and crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which may inform the understanding of similar compounds in crystallography and physicochemical studies (Vasu et al., 2004).

Properties

IUPAC Name

2-N,5-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S3/c25-17(23-19-21-11-5-1-3-7-13(11)28-19)15-9-10-16(27-15)18(26)24-20-22-12-6-2-4-8-14(12)29-20/h9-10H,1-8H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWXEAJZNQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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